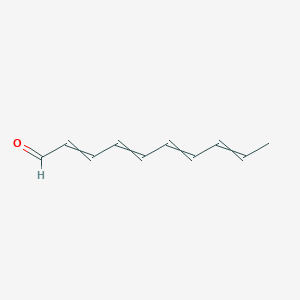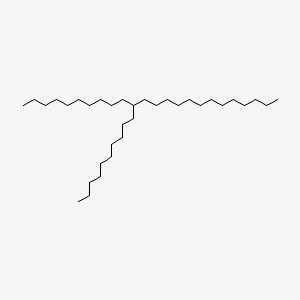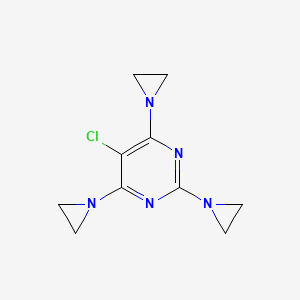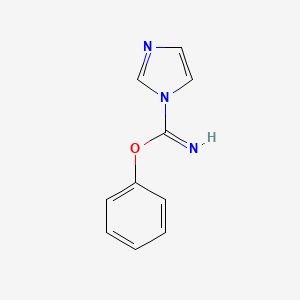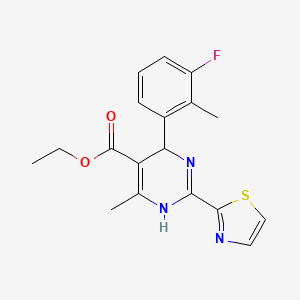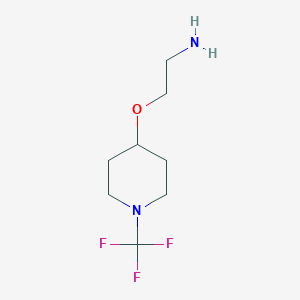![molecular formula C11H21NO2 B13973966 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-(Hydroxymethyl)-2-azaspiro[44]nonan-2-yl)ethanol is a complex organic compound characterized by a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine, followed by reduction and hydroxymethylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like methanesulfonyl chloride (MsCl) and triphenylphosphine (PPh3) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
科学的研究の応用
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The spirocyclic structure also contributes to its unique properties and potential effects on molecular pathways.
類似化合物との比較
Similar Compounds
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups and chemical properties.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2-(7-(Hydroxymethyl)-2-azaspiro[44]nonan-2-yl)ethanol is unique due to its specific combination of functional groups and spirocyclic structure
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
2-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12-4-3-11(9-12)2-1-10(7-11)8-14/h10,13-14H,1-9H2 |
InChIキー |
JXBVCWQGWFQGRB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2)CCO)CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


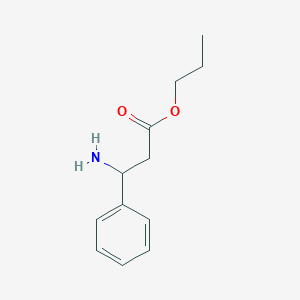

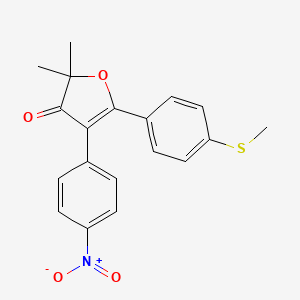

![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
